

A Comparative Guide to the In Vitro and In Vivo Effects of AICAR

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Compound of Interest

Compound Name: 5-Aminoimidazole-4-carboxamide

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Acadesine, also known as **5-aminoimidazole-4-carboxamide**-1- β -D-ribofuranoside (AICAR), is a cell-permeable analog of adenosine monophosphate (AMP) that has been extensively studied for its role as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor, and its activation can mimic the metabolic effects of exercise, making AICAR a valuable tool in preclinical research for various conditions, including metabolic disorders.[3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of AICAR, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.

Once inside the cell, AICAR is phosphorylated by adenosine kinase to form **5-aminoimidazole-4-carboxamide** ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[4][5] The activation of AMPK triggers a cascade of downstream events that shift the cell from an anabolic to a catabolic state to restore energy balance.[6] However, it is important to note that some effects of AICAR have been observed to be independent of AMPK activation.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of AICAR observed in various in vitro and in vivo studies.

In Vitro Effects of AICAR

| Cell Type | AICAR Concentration | Incubation Time | Key Finding / Endpoint | Reference |
|---------------------------|--|-----------------|---|----------------------|
| Primary Rat Hepatocytes | 0.5 mM | 60 min | >50% inhibition of fatty acid synthesis | [7] |
| L6 Myotubes | 2 mM | 30 min | ~700% increase in AMPK phosphorylation | [5] |
| C2C12 Myotubes | 1 mM | 24 hours | No significant cytotoxicity | [9] |
| A549, HepG2, C2C12 | 1 mM | 48-72 hours | 50-60% reduction in cell viability | [9] |
| Mouse Primary Hepatocytes | 0.01-1 mM (in presence of 1 μ M A769662) | Not Specified | Synergistic increase in AMPK Thr172 phosphorylation | [10] |
| EDL Muscle (in vitro) | 2 mM | Not Specified | ~2-fold increase in 2-deoxyglucose transport | [11] |

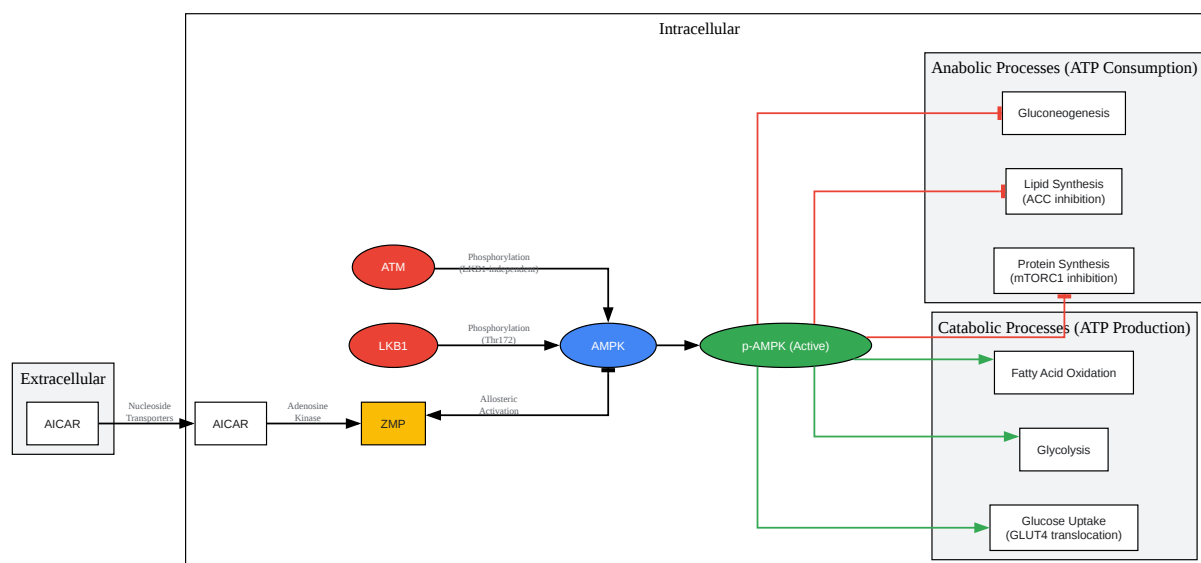
In Vivo Effects of AICAR

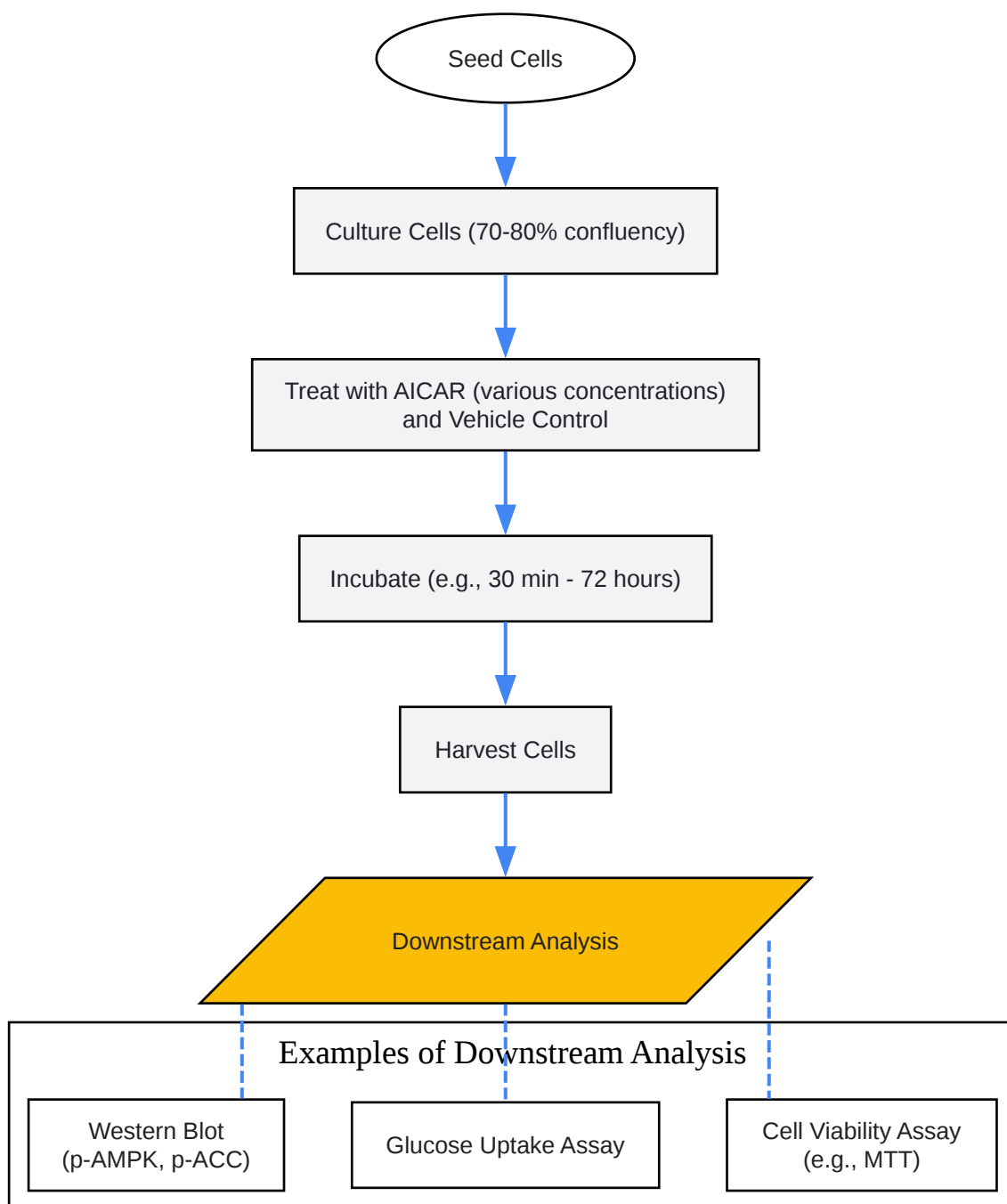
| Animal Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference |
|-------------------------------------|---------------|----------------------------------|------------|--|----------------------|
| High-Fat Diet-Fed Rats | 250 mg/kg | Subcutaneous, single dose | Acute | 2.4-fold increase in fatty acid uptake and 4.9-fold increase in glucose uptake in white muscle | [12] |
| High-Fat Diet-Fed Rats | 250 mg/kg | Subcutaneous, single dose | 46 min | ~25% decrease in plasma glucose, ~60% decrease in plasma insulin | [12] |
| Rats | 0.85 mg/g | Intraperitoneal, single dose | 120 min | 25-50 mg/dl reduction in blood glucose from a basal level of 111 mg/dl | [13] |
| High-Fat Diet-Induced Diabetic Mice | 500 mg/kg | Intraperitoneal, daily | 2-4 months | 3-fold increase in AMPK phosphorylation in DRG neurons | [3] |
| Aged Mice (23 months) | 300-500 mg/kg | Subcutaneous, daily | 31 days | Prevented decline in treadmill | [3] |

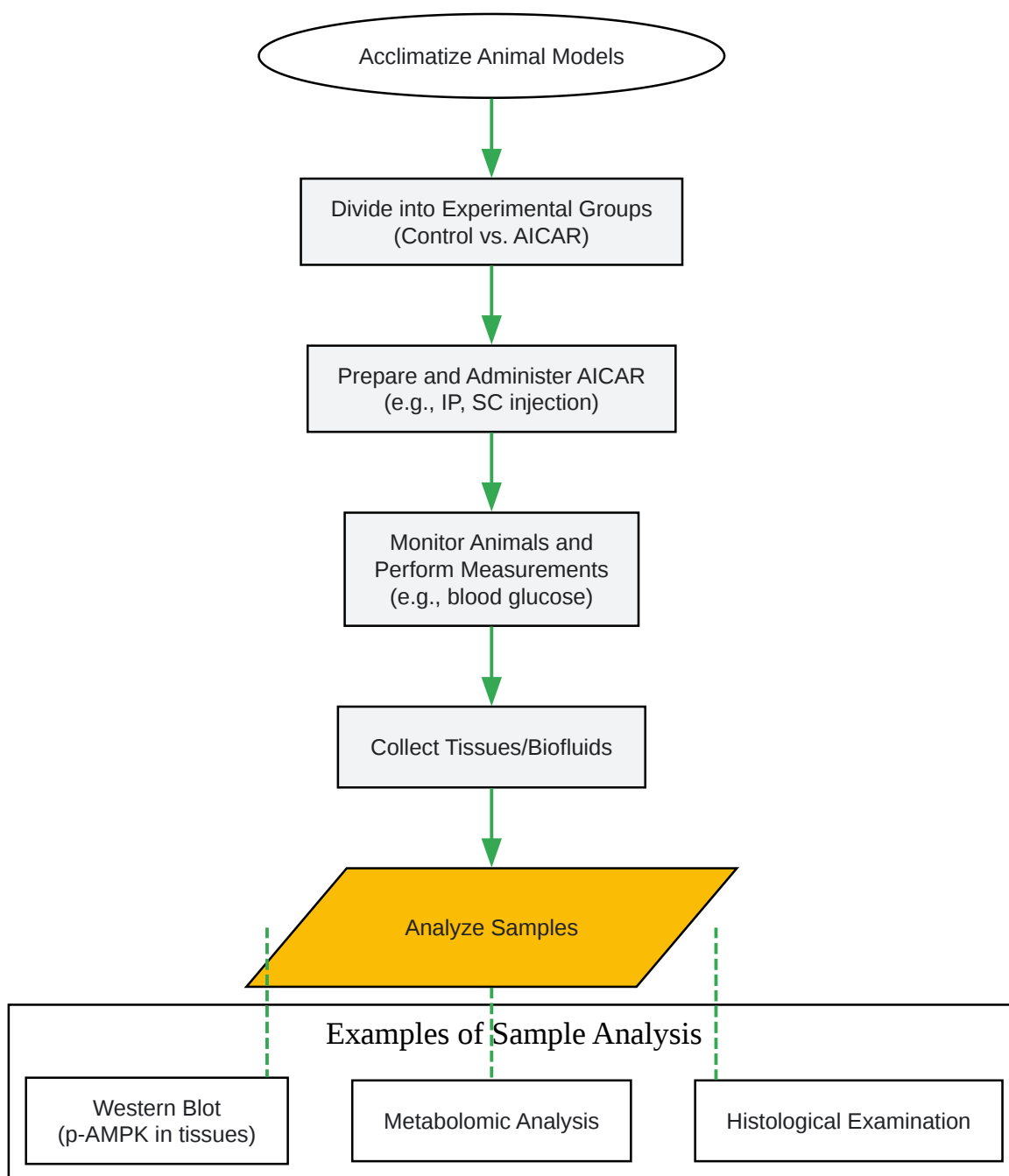
| (incrementally increased) | | | | running capacity |
|---------------------------|---------------|---------------|----------|-------------------------------|
| C57Bl/6 Male | | | | Decrease in |
| Mice on High-Fat Diet | Not Specified | Not Specified | 13 weeks | body weight and abdominal fat |
| | | | | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of AICAR and typical experimental workflows for its in vitro and in vivo investigation.







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References

- 1. usada.org [usada.org]
- 2. bc9.co [bc9.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. AICAR, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
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